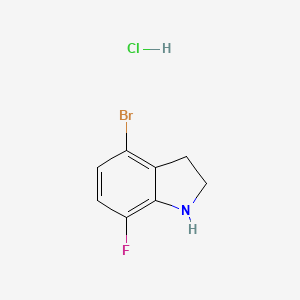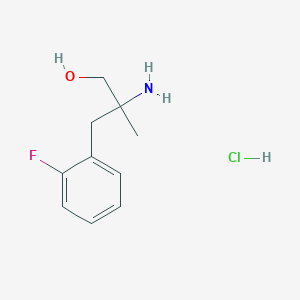
Clorhidrato de 2-amino-3-(2-fluorofenil)-2-metilpropan-1-ol
Descripción general
Descripción
The compound “2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride” is a derivative of phenylalanine, which is an essential amino acid. The presence of a fluorophenyl group and a hydrochloride group suggests that it might have unique properties compared to the parent compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atom into the phenyl ring, possibly through electrophilic aromatic substitution . The amino and hydroxyl groups might be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring with a fluorine atom at the 2-position, a 2-methylpropan-1-ol group at the 3-position, and an amino group at the 2-position of the propanol .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The presence of the amino group could allow for reactions such as acylation or alkylation. The hydroxyl group could potentially undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atom could increase the compound’s stability and electronegativity .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluidos los similares al clorhidrato de 2-amino-3-(2-fluorofenil)-2-metilpropan-1-ol, se han estudiado por sus propiedades antivirales. Los compuestos con el núcleo indol han mostrado actividad inhibitoria contra varios virus, incluyendo la influenza A y el virus Coxsackie B4 . La presencia del grupo fluorofenilo puede influir en la capacidad del compuesto para unirse a las proteínas virales, lo que podría conducir a nuevas terapias antivirales.
Propiedades antiinflamatorias
El andamiaje del indol se asocia con efectos antiinflamatorios. La investigación sobre derivados del indol ha revelado su potencial en el tratamiento de afecciones relacionadas con la inflamación . La estructura específica del this compound podría explorarse por su eficacia en la reducción de la inflamación en diversas enfermedades.
Aplicaciones anticancerígenas
Los derivados del indol han sido reconocidos por sus actividades anticancerígenas. Pueden interactuar con múltiples receptores y pueden ser útiles en el desarrollo de nuevos tratamientos contra el cáncer . La estructura única de este compuesto, particularmente el componente fluorofenilo, podría contribuir a su potencial como agente anticancerígeno.
Efectos antimicrobianos
Las actividades biológicas de los derivados del indol se extienden a las propiedades antimicrobianas. Se ha descubierto que son efectivos contra una gama de bacterias y hongos, lo que los convierte en candidatos para el desarrollo de nuevos fármacos antimicrobianos .
Potencial antidiabético
Los derivados del indol han mostrado promesa en la investigación antidiabética. Su capacidad para modular diversas vías biológicas podría ser beneficiosa en el manejo de la diabetes . El específico farmacóforo del this compound podría investigarse por sus posibles efectos antidiabéticos.
Efectos neuroprotectores
Se sabe que los indoles poseen propiedades neuroprotectoras. Pueden desempeñar un papel en la protección de las células nerviosas del daño o la degeneración . El compuesto en cuestión podría estudiarse por su potencial para preservar la función neurológica en diversos trastornos neurodegenerativos.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTJYBMUJSVZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




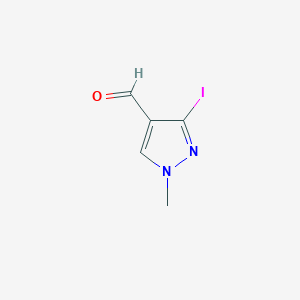

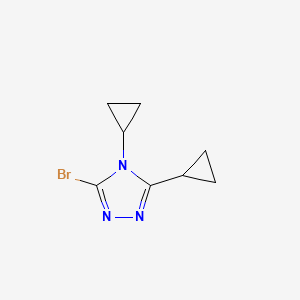
![tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate](/img/structure/B1383654.png)
![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

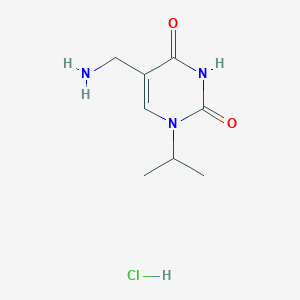
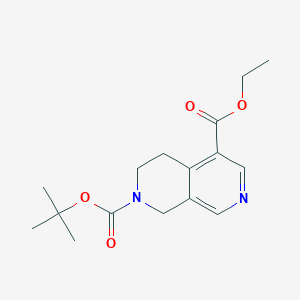
![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
